Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a chemical reagent . It has been used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors, as well as in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are a significant class of organic medicinal compounds, has been studied . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .Scientific Research Applications
1. Antimicrobial Evaluation
- Application Summary: 2-Aminothiazoles, including Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Methods of Application: Eight compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
- Results: The synthesized compounds showed moderate to significant antibacterial and antifungal potential. It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues .
2. Corrosion Inhibition
- Application Summary: Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) has been studied to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution .
- Methods of Application: The corrosion inhibition efficiency of EMTC was studied by weight loss, electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (Tafel) methods at temperatures 303–323 K .
- Results: EMTC acted as a mixed-type inhibitor, and its efficiency increased with the increase in inhibitor concentration and temperature. Chemisorptions on the metal surface are revealed by kinetic and thermodynamic parameters .
3. Anaplastic Lymphoma Kinase Inhibitors
- Application Summary: Ethyl 2-Amino-1,3-thiazole-4-carboxylate is used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors .
- Methods of Application: The compound is used as a chemical reagent in the synthesis of these inhibitors .
- Results: These inhibitors can potentially be used in the treatment of cancer .
4. Stearoyl-CoA Desaturase (SCD1) Inhibitors
- Application Summary: Ethyl 2-Amino-1,3-thiazole-4-carboxylate is used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors .
- Methods of Application: The compound is used as a chemical reagent in the synthesis of these inhibitors .
- Results: These inhibitors can potentially be used in the treatment of cancer .
5. Ligands of Estrogen Receptors
- Application Summary: Aminothiazole compounds act as ligands of estrogen receptors .
- Methods of Application: The compound is used as a chemical reagent in the synthesis of these ligands .
- Results: These ligands can potentially be used in the treatment of hormonal disorders .
6. Fungicides
- Application Summary: Aminothiazole compounds are utilized as fungicides, inhibiting the in vivo growth of Xanthomonas .
- Methods of Application: The compound is used as a chemical reagent in the synthesis of these fungicides .
- Results: These fungicides can potentially be used in the treatment of plant diseases .
7. Ligands of Adenosine Receptors
- Application Summary: Aminothiazole compounds act as ligands of adenosine receptors .
- Methods of Application: The compound is used as a chemical reagent in the synthesis of these ligands .
- Results: These ligands can potentially be used in the treatment of various disorders .
8. Schistosomicidal and Anthelmintic Drugs
- Application Summary: Aminothiazole compounds are utilized as schistosomicidal and anthelmintic drugs .
- Methods of Application: The compound is used as a chemical reagent in the synthesis of these drugs .
- Results: These drugs can potentially be used in the treatment of parasitic infections .
9. Antidiabetic Agents
- Application Summary: 1,3,4-Thiadiazole moiety has various biological activities including antidiabetic .
- Methods of Application: The compound is used as a chemical reagent in the synthesis of these agents .
- Results: These agents can potentially be used in the treatment of diabetes .
10. Antihypertensive Agents
- Application Summary: 1,3,4-Thiadiazole moiety has various biological activities including antihypertensive .
- Methods of Application: The compound is used as a chemical reagent in the synthesis of these agents .
- Results: These agents can potentially be used in the treatment of hypertension .
11. Anti-inflammatory & Analgesic Agents
- Application Summary: 1,3,4-Thiadiazole moiety has various biological activities including anti-inflammatory & analgesic .
- Methods of Application: The compound is used as a chemical reagent in the synthesis of these agents .
- Results: These agents can potentially be used in the treatment of inflammation and pain .
properties
IUPAC Name |
ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGVNUVYDPUXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate |
Synthesis routes and methods
Procedure details
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